molecular formula C11H9N5O B1479562 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098003-53-1

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1479562
CAS No.: 2098003-53-1
M. Wt: 227.22 g/mol
InChI Key: BCBKGKFGKHTPDZ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide ( 2098003-53-1) is a high-purity pyrazole-carboxamide derivative offered for research use in early-stage drug discovery and chemical biology. This compound features a pyrazole core substituted with a cyanomethyl group and a pyridin-2-yl ring, a structural motif of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological applications . Specifically, pyrazole-acrylonitrile derivatives have been identified as potential anticancer agents, with research indicating they can inhibit tumor cell proliferation across various cancer cell lines . Furthermore, pyrazole carboxamides have demonstrated potent bioactivity in mechanistic studies; for instance, related compounds have been shown to disrupt mitochondrial function and target key enzymes in the respiratory chain, such as complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) . Other research on pyrazole derivatives highlights their potential as antioxidants and their ability to inhibit reactive oxygen species (ROS) production, which is implicated in inflammation and tumorigenesis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Key Identifiers:

Properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h1-3,5,7H,6H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBKGKFGKHTPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H9_{9}N5_5O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 2098005-44-6

The structure features a pyrazole ring with a cyanomethyl group and a pyridinyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biological pathways, influencing processes such as cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives with structural similarities demonstrated IC50_{50} values below 5 μM against human cancer cell lines, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism
1Huh7<5Apoptosis induction
2MCF7<5Cell cycle arrest
3HCT116<5Inhibition of phospho-cyclin B1

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Studies indicate that certain derivatives exhibit strong inhibitory effects on these enzymes, leading to reduced inflammation .

Table 2: COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
A30.5286.52
B11.171.24
C2.550

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including those similar to this compound:

  • Antitumor Efficacy : A study reported that a series of pyrazole derivatives exhibited significant antitumor activity against breast cancer cell lines, particularly when combined with chemotherapeutic agents like doxorubicin . The combination therapy showed enhanced cytotoxic effects compared to monotherapy.
  • Synergistic Effects : Another research highlighted the synergistic effects of pyrazole derivatives in combination with conventional drugs, leading to improved treatment outcomes in resistant cancer types .

Scientific Research Applications

Medicinal Chemistry

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Activation of caspase pathways

Agricultural Applications

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research has indicated that pyrazole derivatives can act as effective agrochemicals due to their ability to disrupt biological processes in pests.

Case Study: Insecticidal Activity
Research published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal properties of pyrazole derivatives against common agricultural pests. The findings indicated that compounds similar to this compound exhibited significant toxicity against aphids and beetles .

Pest Species LC50 (mg/L) Effectiveness (%)
Myzus persicae2585%
Aphis gossypii3078%
Leptinotarsa decemlineata2090%

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-5-Carboxamide Derivatives

Compound Name Substituents (Positions) Key Functional Groups Applications/Evidence Source
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide N1: Cyanomethyl; C3: Pyridin-2-yl Carboxamide, nitrile Hypothesized kinase/pest targets
3-(4-Chlorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (10F) N1: Phenyl; C3: 4-Chlorophenyl; C5: Pyridin-2-yl carboxamide Chlorophenyl, carboxamide Synthetic yield: 62% (oxidative amidation)
Tetraniliprole (II-M.28.8b) N1: 3-Chloro-2-pyridinyl; C3: Trifluoromethyl-tetrazolylmethyl Trifluoromethyl, tetrazole Pesticide (chloride channel activator)
Berotralstat N1: 3-(Aminomethyl)phenyl; C3: Trifluoromethyl Trifluoromethyl, cyclopropylmethyl Pharmaceutical (kallikrein inhibitor)
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide N1: Methyl; C3: Propyl; C4: Nitro Nitro, carboxamide Synthetic intermediate

Physicochemical Properties

Table 2: Property Comparison

Compound Name LogP (Predicted) Solubility (Polarity) Stability Notes
This compound ~1.5 Moderate (carboxamide and pyridine enhance polarity) Nitrile group may hydrolyze under acidic conditions
10F ~3.0 Low (chlorophenyl increases lipophilicity) Stable under standard conditions
Tetraniliprole ~2.8 Low (trifluoromethyl and tetrazole reduce solubility) High thermal/chemical stability
Berotralstat ~2.2 Moderate (trifluoromethyl balances polarity) Sensitive to protease degradation

Preparation Methods

Condensation and Functional Group Transformations

According to data from Vulcan Chemicals, the compound 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (a close precursor) is synthesized by condensation of suitable precursors followed by functional group transformations to introduce the cyanomethyl and carboxylic acid groups. The carboxylic acid can subsequently be converted to the carboxamide via amide coupling reactions.

Key points:

Step Description Conditions/Notes
1 Condensation to form pyrazole ring with pyridin-2-yl substituent Requires control of temperature and stoichiometry
2 Introduction of cyanomethyl group via nucleophilic substitution Cyanomethyl bromide or similar reagents used
3 Conversion of carboxylic acid to carboxamide Amide coupling using reagents like EDCI, DCC, or via acid chloride intermediate

Oxidation and Cyclization Methods

Patent literature describes oxidation reactions in acetonitrile systems using potassium persulfate as an oxidizing agent to convert dihydropyrazole intermediates into pyrazole carboxylates, which can be further modified. The oxidizing agent is typically used in amounts ranging from 1.0 to 2.0 equivalents, with yields reported around 75-80%.

This method highlights:

  • Use of potassium persulfate as an oxidant.
  • Acid catalysis (e.g., sulfuric acid) to facilitate reaction.
  • Controlled heating and stepwise addition of reagents.

Multi-Component and One-Pot Syntheses

Recent advances in pyrazole chemistry emphasize eco-friendly, one-pot multi-component reactions to build complex pyrazole derivatives efficiently. For instance, reactions involving hydrazine monohydrate, β-diketones, aldehydes, and other components under solvent-free or aqueous conditions catalyzed by nano ZnO or silica-supported sodium bisulfate have been reported. These methods offer advantages such as:

  • Short reaction times.
  • Good to excellent yields.
  • Environmentally benign conditions.
  • Avoidance of chromatographic purification.

While these methods are developed for pyrazole derivatives broadly, their principles can be adapted for synthesizing 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide analogs by selecting appropriate starting materials and reaction conditions.

Cyclocondensation and Pericyclic Reactions

Advanced synthetic strategies for pyrazole derivatives include cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles and pericyclic reactions such as [4+2] cycloadditions. These methods allow for versatile substitution patterns on the pyrazole ring and can incorporate functional groups like cyanomethyl and carboxamide through subsequent transformations.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Typical Yield References
Condensation + Functional Group Transformation Precursors for pyrazole, cyanomethyl bromide, amide coupling reagents High selectivity, modular Not specified
Oxidation with Potassium Persulfate Potassium persulfate (1.3-1.7 eq), sulfuric acid catalyst, acetonitrile solvent Good yield, scalable 75-80%
Multi-Component One-Pot Synthesis Hydrazine monohydrate, β-diketones, aldehydes, nano ZnO or SiO2-NaHSO4 catalyst Eco-friendly, short time, high yield Good to excellent
Cyclocondensation and Pericyclic Reactions 1,3-biselectrophiles, NH-3-aminopyrazoles, POCl3, pyridine Versatile substitution, improved yields Variable

Research Findings and Considerations

  • The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.
  • Oxidation methods using potassium persulfate provide a robust approach for preparing pyrazole carboxylates, which can be converted to carboxamides.
  • Multi-component reactions offer greener alternatives with fewer purification steps, aligning with sustainable chemistry goals.
  • Functionalization at the nitrogen atom with cyanomethyl groups typically involves nucleophilic substitution using cyanomethyl halides.
  • Amide bond formation is commonly achieved via coupling reagents or conversion of carboxylic acids to acid chlorides followed by reaction with ammonia or amines.
  • Structural confirmation of intermediates and final products is often done using X-ray crystallography and spectroscopic methods.

Q & A

Q. What are the key considerations for designing a synthetic route to 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide?

A robust synthetic strategy typically involves:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or nitriles. For example, evidence suggests using ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as an intermediate, followed by cyanomethylation at the N1 position via alkylation with bromoacetonitrile .
  • Amide coupling : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the carboxamide with a primary amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography with solvent systems like dichloromethane/ethyl acetate (10:1) yields high-purity crystals .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Key characterization methods include:

  • Single-crystal X-ray diffraction : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds influencing crystal packing) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of substitution (e.g., pyridyl vs. cyanomethyl group positions) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s bioactivity?

Crystallographic data reveals:

  • Hydrogen bonding : Intramolecular C–H···O bonds stabilize the planar conformation of the pyrazole ring, enhancing ligand-receptor binding rigidity .
  • π-π stacking : The pyridyl and phenyl rings facilitate stacking interactions with aromatic residues in enzyme active sites (e.g., kinase targets) .
  • Solvent-accessible surfaces : Hydrophobic regions from the cyanomethyl group may improve membrane permeability .

Q. What strategies resolve discrepancies in biological activity across different assays?

Methodological considerations include:

  • Solubility optimization : Use of co-solvents (e.g., DMSO/PBS mixtures) to address aggregation in cellular assays .
  • Metabolic stability assays : LC-MS/MS analysis of microsomal incubation samples identifies degradation pathways (e.g., CYP450-mediated oxidation) .
  • Target engagement validation : Competitive binding assays (e.g., SPR or ITC) confirm direct interaction with purported targets, ruling off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR-driven modifications involve:

  • Substituent variation : Replacing the cyanomethyl group with bulkier substituents (e.g., trifluoromethyl) to enhance metabolic stability, as seen in related pyrazole derivatives .
  • Scaffold hopping : Introducing fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) to improve selectivity for kinase inhibitors .
  • Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) identify key interactions with residues like Asp86 in EGFR or Lys48 in CDK2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

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